2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS number and identifiers
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS number and identifiers
Technical Guide: 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
A Comprehensive Analysis for Chemical Synthesis and Research Applications
Abstract
This document provides a detailed technical overview of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a specialized benzoic acid derivative. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel or non-commercialized research chemical, this guide offers a robust framework for its synthesis, characterization, and potential applications. By leveraging established organic chemistry principles and data from structurally analogous compounds, this paper serves as a vital resource for researchers in medicinal chemistry, drug discovery, and materials science. The guide details a proposed synthetic route via Williamson ether synthesis, outlines essential analytical characterization protocols, and discusses the scientific rationale behind its molecular design.
Chemical Identity and Properties
The primary challenge in characterizing 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is the absence of a registered CAS number. However, its identity can be firmly established through its IUPAC name and molecular structure. A related compound, 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzamide, is cataloged in PubChem, providing a basis for some of the predicted properties[1].
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source/Method |
| IUPAC Name | 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₁₃FO₄ | Calculated |
| Molecular Weight | 276.26 g/mol | Calculated |
| Canonical SMILES | COC1=CC=CC(=C1OCC2=CC=CC=C2F)C(=O)O | Structure-Based |
| Predicted XLogP3 | ~2.5 - 3.5 | Analog-Based Estimation[1] |
| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) | Analog-Based Estimation |
| Appearance | White to off-white solid (Predicted) | General for Benzoic Acids |
Note: Predicted values are estimated based on the structure and data from similar compounds, such as 3-methoxybenzoic acid and fluorinated benzyl ethers. Experimental verification is required.
The structure incorporates a 3-methoxysalicylic acid core, which provides a specific substitution pattern on the aromatic ring. The key feature is the 2-fluorobenzyl ether linkage at the C2 position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[2]. The ortho-position of the fluorine on the benzyl group can influence the conformation of the ether linkage and its electronic properties.
Proposed Synthesis and Mechanism
The most logical and widely used method for preparing this type of asymmetrical ether is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3][6]
The proposed two-step synthesis starts with commercially available starting materials: 2-hydroxy-3-methoxybenzoic acid and 2-fluorobenzyl bromide.
Step 1: Deprotonation of the Phenolic Hydroxyl Group The first step is the deprotonation of the acidic phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid using a suitable base to form a sodium phenoxide intermediate.
Step 2: Nucleophilic Substitution (SN2) The resulting phenoxide acts as a nucleophile, attacking the electrophilic methylene carbon of 2-fluorobenzyl bromide.[3] The bromide ion serves as the leaving group, yielding the final ether product.
Detailed Experimental Protocol
Materials:
-
2-hydroxy-3-methoxybenzoic acid (CAS: 85-32-5)
-
2-Fluorobenzyl bromide (CAS: 446-49-1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
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Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-3-methoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Using it at 0°C controls the initial exothermic reaction and hydrogen gas evolution. Alternatively, a weaker base like potassium carbonate (2.0-3.0 eq) in acetone can be used for a milder, safer reaction, often requiring heating to reflux.
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the complete formation of the phenoxide.
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Alkylation: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the solution. Rationale: A primary benzyl halide is an excellent substrate for SN2 reactions, minimizing the potential for competing elimination reactions.[3][5]
-
Reaction Monitoring: Stir the reaction at room temperature (or heat to 50-60 °C if the reaction is slow) for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding it to a beaker of cold water.
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Acidify the aqueous solution to pH 2-3 with 1 M HCl to protonate the carboxylic acid, inducing precipitation of the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Proposed Williamson ether synthesis workflow.
Analytical Characterization (Self-Validation)
To confirm the identity and purity of the synthesized 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a suite of analytical techniques is essential. The expected results serve as a self-validating system for the protocol.
Table 2: Expected Analytical Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Singlet for methoxy protons (~3.9 ppm).- Singlet for benzylic methylene protons (~5.2 ppm).- Aromatic protons in their respective regions (6.8-7.6 ppm), with characteristic splitting patterns for the substituted rings.- Broad singlet for the carboxylic acid proton (>10 ppm). | Confirms the presence of all key functional groups and provides structural information based on chemical shifts and coupling constants. |
| ¹³C NMR | - Signal for the benzylic carbon (~70 ppm).- Signal for the methoxy carbon (~56 ppm).- Signal for the carboxyl carbon (>165 ppm).- Aromatic carbon signals, including a C-F coupled doublet for the fluorinated ring. | Verifies the carbon skeleton and the presence of the fluorine atom through its characteristic coupling. |
| FT-IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O-C (ether) stretches (~1250 cm⁻¹ and ~1050 cm⁻¹).- C-F stretch (~1230 cm⁻¹). | Confirms the presence of the key carboxylic acid and ether functional groups. |
| Mass Spectrometry (MS) | - ESI(-) should show a prominent [M-H]⁻ ion at m/z 275.08.- ESI(+) could show [M+H]⁺ at m/z 277.09 or [M+Na]⁺ at m/z 299.07. | Confirms the molecular weight and elemental composition of the synthesized compound. |
Potential Applications and Research Context
Derivatives of benzoic acid are foundational scaffolds in drug discovery. The specific combination of functional groups in 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid suggests several areas of research interest:
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Medicinal Chemistry: The structure can be a precursor for synthesizing more complex molecules. The carboxylic acid can be converted into amides, esters, or other functional groups to modulate pharmacological properties.[7] The fluorobenzyl ether motif is present in compounds investigated for various therapeutic targets, including as enzyme inhibitors or receptor modulators[2][8].
-
Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics[2].
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Chemical Biology: As a tool compound, it could be used to probe biological systems. The fluorobenzyl group can serve as an NMR tag for studying protein-ligand interactions[9].
The logical relationship between the compound's structure and its potential utility is a key driver for its synthesis.
Caption: Relationship between structure and applications.
Safety and Handling
While specific toxicity data for this compound is unavailable, a risk assessment must be based on its constituent parts and analogous structures.
-
2-hydroxy-3-methoxybenzoic acid: An irritant.
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2-Fluorobenzyl bromide: A lachrymator and corrosive. It is toxic and an irritant.
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Final Product: Assumed to be an irritant to the skin, eyes, and respiratory tract. The safety data for similar compounds like 2-Fluoro-4-methoxybenzoic acid indicates it may cause skin, eye, and respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid represents a molecule of significant interest for synthetic and medicinal chemists. Although not commercially cataloged, this guide provides a comprehensive and scientifically grounded pathway for its synthesis and characterization. The proposed Williamson ether synthesis is a reliable and scalable method. The detailed analytical protocols offer a clear system for structural verification. By understanding its chemical properties and potential applications, this guide empowers researchers to explore the utility of this novel compound in drug discovery and materials science.
References
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Cheméo. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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